Cirsilineol

Übersicht

Beschreibung

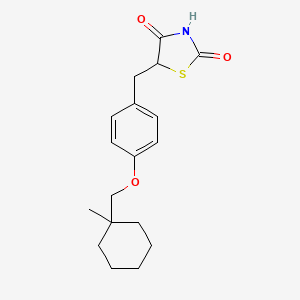

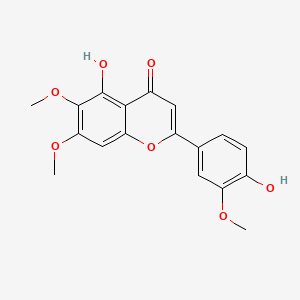

Cirsilineol is a bioactive flavone isolated from Artemisia and from Teucrium gnaphalodes . It has been reported to exhibit anticancer effects against several human cancer cell lines . It also has antioxidant, anticancer, and antibacterial properties .

Molecular Structure Analysis

Cirsilineol has the molecular formula C18H16O7 . Its IUPAC name is 4′,5-Dihydroxy-3′,6,7-trimethoxyflavone . The average mass is 344.315 Da and the monoisotopic mass is 344.089600 Da .

Chemical Reactions Analysis

Cirsilineol has been found to react with hydroxyl radicals . The overall OH rate constant is 233.1838 E-12 cm3/molecule-sec .

Physical And Chemical Properties Analysis

Cirsilineol has a density of 1.387g/cm3 . Its boiling point is 585ºC at 760 mmHg . The flash point is 215.2ºC .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment

- Scientific Field: Medical Science

- Application Summary: Cirsilineol has been found to inhibit osteoclast activity and prevent postmenopausal osteoporosis .

- Methods of Application: Primary bone marrow macrophages (BMMs) and RAW264.7 cells were treated with cirsilineol at concentrations of 0, 1, 2.5, and 5 µM. Osteoclast activity was measured by TRAP staining, F-actin staining, and bone resorption assay .

- Results: Cirsilineol significantly inhibited receptor activator of nuclear factor-kappa B ligand (RANKL)-induced osteoclast differentiation in a concentration- and time-dependent manner. It also suppressed the expression of osteoclast-related genes and proteins via blocking nuclear factor (NF)-κb, ERK, and p38 signaling cascades .

Antiplatelet Aggregation

- Scientific Field: Pharmacology

- Application Summary: Cirsilineol has been found to have antithrombotic efficacy comparable to rivaroxaban, a direct blood coagulation factor Xa (FXa) inhibitor .

- Methods of Application: The antithrombotic action of Cirsilineol was investigated by comparing its efficacy to rivaroxaban in inhibiting the enzymatic activity of FXa and the platelet aggregation induced by adenosine diphosphate (ADP) and U46619, a thromboxane A2 analog .

- Results: Cirsilineol demonstrated strong anticoagulant and antithrombotic effects in a mouse model of arterial and pulmonary thrombosis .

Antioxidant, Anticancer, and Antibacterial Properties

- Scientific Field: Pharmacology

- Application Summary: Cirsilineol has been found to have antioxidant, anticancer, and antibacterial properties .

- Methods of Application: The underlying mechanisms of these properties are still under investigation .

- Results: Cirsilineol has shown potential as a therapeutic agent in the treatment of various diseases due to its pharmacological activities .

Anti-Inflammatory Responses

- Scientific Field: Pharmacology

- Application Summary: Cirsilineol has been found to have potential protective effects against lipopolysaccharide (LPS)-induced inflammatory responses .

- Methods of Application: The underlying mechanisms of these properties are still under investigation .

- Results: Cirsilineol has shown potential as a therapeutic agent in the treatment of various diseases due to its pharmacological activities .

Gastroprotective and Anti-Helicobacter Pylori Properties

- Scientific Field: Pharmacology

- Application Summary: Cirsilineol has been found to have gastroprotective properties and can inhibit the growth of Helicobacter pylori, a bacterium that can cause stomach ulcers .

- Methods of Application: The underlying mechanisms of these properties are still under investigation .

- Results: Cirsilineol has shown potential as a therapeutic agent in the treatment of various diseases due to its pharmacological activities .

Anti-Diabetic Properties

- Scientific Field: Pharmacology

- Application Summary: Cirsilineol has been found to have anti-diabetic properties .

- Methods of Application: The underlying mechanisms of these properties are still under investigation .

- Results: Cirsilineol has shown potential as a therapeutic agent in the treatment of various diseases due to its pharmacological activities .

Zukünftige Richtungen

Cirsilineol has shown promising results in the treatment of various conditions. It has been found to have potent immunosuppressive and anti-tumor properties . It also significantly ameliorates trinitro-benzene sulfonic acid (TNBS)-induced T-cell-mediated experimental colitis in mice . Furthermore, it has been suggested as a potential pharmacological candidate for a novel class of anti-FXa and antiplatelet medications . More research is needed to fully understand its potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSQMWSWLZQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194314 | |

| Record name | Cirsilineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fastigenin | |

CAS RN |

41365-32-6 | |

| Record name | Cirsilineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41365-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsilineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirsilineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

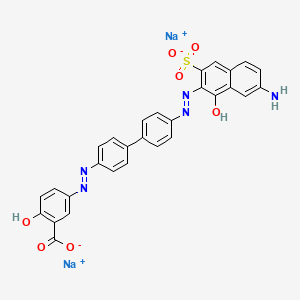

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)

![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)